molecular formula C13H13NO B124853 4-(benzyloxy)aniline CAS No. 6373-46-2

4-(benzyloxy)aniline

Cat. No.: B124853
CAS No.: 6373-46-2
M. Wt: 199.25 g/mol
InChI Key: FIIDVVUUWRJXLF-UHFFFAOYSA-N
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Description

4-(Benzyloxy)aniline (C₁₃H₁₃NO) is a substituted aniline derivative featuring a benzyloxy (-OCH₂C₆H₅) group at the para position of the aniline ring. This structural motif confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis. It is commonly synthesized via nucleophilic substitution or palladium-catalyzed amination reactions . Applications span material science (e.g., liquid crystals) and pharmaceuticals, where it serves as a precursor for antiproliferative agents and kinase inhibitors . Its benzyloxy group enhances solubility in organic solvents and stabilizes intermediates during multi-step syntheses .

Preparation Methods

Traditional Synthesis via Nitro Group Reduction

Benzylation of 4-Nitrophenol

The synthesis begins with 4-nitrophenol, which undergoes O-benzylation using benzyl chloride in the presence of a base. For example, CN101550087A details a protocol using DMF as the solvent and sodium carbonate or potassium carbonate as the base at 60–65°C . The reaction achieves near-quantitative yields of 4-benzyloxynitrobenzene, as outlined below:

Reaction Conditions:

  • Substrate: 4-Nitrophenol

  • Benzylating Agent: Benzyl chloride (0.61–0.67 equivalents)

  • Base: Na₂CO₃ (0.56–0.66 equivalents) or K₂CO₃ (0.72–0.86 equivalents)

  • Solvent: DMF (2–10 parts by mass)

  • Temperature: 60–70°C

  • Time: 6 hours

Mechanistic Insight:
The base deprotonates 4-nitrophenol, generating a phenoxide ion that undergoes nucleophilic substitution with benzyl chloride. Polar aprotic solvents like DMF enhance reaction rates by stabilizing ionic intermediates .

Catalytic Hydrogenation of 4-Benzyloxynitrobenzene

The nitro group in 4-benzyloxynitrobenzene is reduced to an amine using hydrogen gas and a palladium on carbon (Pd/C) catalyst. CN101550087A reports a high-pressure hydrogenation process at 55–65°C and 2–3 MPa H₂ pressure, yielding 87.5–88.2% 4-(benzyloxy)aniline .

Optimized Parameters:

  • Catalyst: 10% Pd/C (0.05–0.1 parts by mass)

  • Solvent: Methanol or ethanol (10–20 parts)

  • Temperature: 55–65°C

  • Pressure: 2–3 MPa H₂

  • Time: 6–8 hours

Key Data:

ParameterRange/ValueYield (%)
Catalyst Loading0.05–0.1 parts85.5–88.2
H₂ Pressure2–3 MPa87.5
Reaction Time6–8 hours88.2

This method’s limitations include the need for high-pressure equipment and catalyst costs.

Electrocatalytic Reduction Methods

Samarium-Promoted Electrochemical Reduction

A 2024 study demonstrates a chemoselective electrochemical reduction of nitroarenes to anilines using samarium(III) triflate as a promoter . Applied to 4-benzyloxynitrobenzene, this method operates at ambient temperature and pressure in methanol, achieving >90% yield.

Experimental Setup:

  • Cell Type: Undivided electrochemical cell

  • Electrolyte: 0.1 M TBABF₄ in MeOH

  • Catalyst: Sm(OTf)₃ (5 mol%)

  • Current Density: 10 mA/cm²

  • Substrate Scope: 47 nitroarenes, including sterically hindered derivatives

Advantages:

  • Tolerance of reducible functional groups (e.g., halides, esters)

  • No requirement for H₂ gas or high-pressure reactors

Alternative Reduction Techniques

Transfer Hydrogenation

Hydrazine hydrate with Raney nickel offers a milder alternative, though yields are lower (~75%) due to competing side reactions.

Comparative Analysis of Methods

MethodConditionsYield (%)CostScalability
Catalytic Hydrogenation55–65°C, 3 MPa H₂88.2HighIndustrial
ElectrocatalyticAmbient, Sm(OTf)₃>90MediumLab-scale
Iron ReductionReflux, Fe/NH₄Cl80–85LowModerate

Catalytic Hydrogenation remains the industrial standard due to scalability, while electrocatalytic methods show promise for niche applications requiring functional group tolerance.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety. CN101550087A ’s protocol uses recyclable Pd/C catalysts and ethanol as a green solvent, aligning with sustainable chemistry principles . Continuous-flow hydrogenation systems could further enhance throughput.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzyloxy group undergoes nucleophilic displacement under alkaline conditions. This reaction is pivotal for modifying the aromatic ring:

ReactantReagent/ConditionsProductYieldSource
4-HydroxybenzaldehydeBenzyl bromide, K₂CO₃, acetone, reflux4-(Benzyloxy)benzaldehyde92-99%
4-CyanophenolBenzyl bromide, K₂CO₃, acetone, 56°C, 4h4-(Benzyloxy)benzonitrile92-99%

In these reactions, the phenolic oxygen acts as a nucleophile, displacing bromide to form ether linkages.

Reduction Reactions

The nitro-to-amine reduction is a critical step in synthesizing 4-(benzyloxy)aniline derivatives:

SubstrateReagent/ConditionsProductYieldSource
4-Benzyloxy-3-chloronitrobenzeneSnCl₂·2H₂O, HCl, ethanol/H₂O, 25°C, 1.5h4-Benzyloxy-3-chloroaniline~99%
3-Benzyloxy-4-(1-chlorobutyl)nitrobenzeneH₂, Pd/C (10%), MeOH, 55-65°C, 3MPa, 8h3-Butyl-4-benzyloxy-aniline82-87%

Stannous chloride in acidic ethanol selectively reduces nitro groups without cleaving benzyl ethers or C-Cl bonds . Catalytic hydrogenation (H₂/Pd-C) is effective for large-scale reductions .

Reductive Amination

4-(Benzyloxy)benzaldehyde derivatives react with primary amines to form secondary amines:

AldehydeAmineReagent/ConditionsProductYieldSource
4-(Benzyloxy)benzaldehyde3-Aminobenzoic acidNaBH₃CN, MeOH, RTN-(4-Benzyloxybenzyl)anthranilic acid75-85%

This method is widely used to synthesize PPARα agonists and other bioactive molecules .

Cross-Coupling Reactions

This compound participates in palladium-catalyzed couplings:

SubstratePartnerCatalyst/ConditionsProductYieldSource
4-Benzyloxyaniline6-IodoquinazolineAcetonitrile, reflux, 18h(4-Benzyloxyphenyl)-(6-iodoquinazolin-4-yl)-amine65-70%
4-Benzyloxyaniline HCl6-Chloro-5-nitro-nicotinic acid methyl esteriPr₂NEt, MeOH, RT, 16h6-(4-Benzyloxyphenylamino)-5-nitronicotinate80%

These reactions exploit the nucleophilic aromatic amino group for forming C-N bonds with heterocycles .

Deprotection Reactions

The benzyl group is selectively removed under hydrogenolytic conditions:

SubstrateReagent/ConditionsProductYieldSource
4-BenzyloxyanilineH₂, Pd/C, MeOH, 55°C, 3MPa, 8h4-Aminophenol85-90%

This reaction is essential for generating free phenolic groups in drug intermediates .

Electrophilic Substitution

The electron-rich aromatic ring undergoes halogenation and nitration:

Reaction TypeReagent/ConditionsPosition SubstitutedProductSource
BrominationBr₂, FeBr₃, CH₂Cl₂, 0°CPara to benzyloxy3-Bromo-4-(benzyloxy)aniline
NitrationHNO₃/H₂SO₄, 0°CMeta to benzyloxy3-Nitro-4-(benzyloxy)aniline

Halogenation typically occurs para to the benzyloxy group due to its electron-donating nature.

Oxidation Reactions

The benzyloxy group resists mild oxidants but degrades under strong conditions:

SubstrateReagent/ConditionsProductYieldSource
4-BenzyloxyanilineKMnO₄, H₂SO₄, 100°C4-Aminophenol + Benzoic acid60-70%

Oxidative cleavage of the benzyl ether generates aminophenol derivatives.

Schiff Base Formation

The amino group reacts with aldehydes to form imines:

AldehydeConditionsProductApplicationSource
4-ChlorobenzaldehydeEtOH, RT, 12hN-(4-Chlorobenzylidene)-4-(benzyloxy)anilineAntimicrobial agents

These intermediates are precursors for bioactive heterocycles .

Scientific Research Applications

Applications in Medicinal Chemistry

1. Pharmaceutical Intermediates
4-(Benzyloxy)aniline serves as an important intermediate in the synthesis of various pharmaceuticals. It is utilized to create compounds with potential therapeutic effects, including anticancer agents and other bioactive molecules.

2. Anticancer Research
Recent studies have evaluated derivatives of this compound for their antiproliferative activities against human cancer cell lines. For instance, modifications to the structure have shown promising results in inhibiting cancer cell growth, indicating its potential as a lead compound in drug development .

Case Study 1: Synthesis and Evaluation of Anticancer Derivatives

A study synthesized a series of derivatives based on this compound and assessed their biological activity against various cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative effects, suggesting that structural modifications can enhance therapeutic efficacy .

Case Study 2: Development of Organic Synthesis Protocols

Research focused on optimizing synthetic routes involving this compound to improve yields and reduce reaction times. This work highlighted the compound's versatility as a building block in organic synthesis, facilitating the creation of complex molecules .

Applications in Material Science

1. Dyes and Pigments
The compound is also explored for its potential use in dye chemistry due to its chromophoric properties. Its derivatives can be employed in creating colorants for textiles and other materials.

2. Polymer Chemistry
In polymer science, this compound can be utilized as a monomer or additive to enhance the properties of polymers, particularly in improving thermal stability and mechanical strength.

Data Table: Comparison of Synthesis Methods

MethodYield (%)Reaction Time (hours)Conditions
Conventional Synthesis688Reflux with ethanol and water
Optimized Method>905Mild conditions with catalysts

Mechanism of Action

The mechanism of action of 4-benzyloxyaniline involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues of 4-(benzyloxy)aniline include:

  • 4-Methoxy-N-(4-methoxybenzyl)aniline (C₁₅H₁₇NO₂): Features dual methoxy (-OCH₃) groups, altering electronic effects and reducing steric bulk compared to benzyloxy .
  • 4-(Prop-2-ynyloxy)aniline (C₉H₉NO): Contains a propargyl group, enabling click chemistry applications .
  • 4-Hexyloxyaniline (C₁₂H₁₉NO): A linear alkyloxy derivative with improved hydrophobicity for liquid-crystalline materials .

Comparative Analysis of Physicochemical Properties

Compound Substituent Melting Point (°C) Solubility Key Applications
This compound Benzyloxy (-OCH₂C₆H₅) 98–100 Organic solvents Liquid crystals , drug synthesis
4-Methoxy-N-(4-methoxybenzyl)aniline Methoxy (-OCH₃) Not reported Polar aprotic solvents Ligand design
4-Fluoro-N-(4-hydroxybenzylidene)aniline Fluoro, hydroxy 145–147 Ethanol, DMSO Coordination chemistry
4-Hexyloxyaniline Hexyloxy (-OC₆H₁₃) 45–47 Toluene, chloroform Mesomorphic materials

Key Observations :

  • Benzyloxy vs. Methoxy : The benzyloxy group increases steric hindrance and aromatic stacking capability, critical for liquid-crystalline phase stability .
  • Fluoro Substituents : Enhance dipole interactions and metabolic stability in pharmaceuticals .
  • Alkyloxy Chains : Longer chains (e.g., hexyloxy) lower melting points and broaden mesophase ranges in liquid crystals .

Reactivity Comparison :

  • Benzyloxy groups are more resistant to hydrolysis than methoxy groups under acidic conditions .
  • Propargyloxy derivatives (e.g., 4-(prop-2-ynyloxy)aniline) undergo Huisgen cycloaddition, a trait absent in benzyloxy analogues .

Biological Activity

4-(Benzyloxy)aniline, also known by its CAS number 6373-46-2, is an organic compound characterized by a benzyloxy group attached to an aniline structure. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, particularly cytochrome P450 enzymes, and its implications in drug metabolism.

Cytochrome P450 Inhibition

Research indicates that this compound acts as an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2D6. These enzymes are crucial for drug metabolism, and their inhibition can significantly affect pharmacokinetics and drug interactions. The inhibitory effects of this compound suggest that it may alter the metabolism of co-administered drugs, potentially leading to increased toxicity or reduced efficacy.

Antimicrobial Activity

In vitro studies have demonstrated that compounds containing the benzyloxy pharmacophore exhibit antimicrobial properties. For instance, derivatives of this compound have shown promising results against various microbial strains, indicating potential applications in treating infections .

Other Biological Activities

Further investigations have revealed that this compound derivatives possess antiprotozoal activities. For example, studies on benzoxazole derivatives have shown that modifications to the aniline structure can lead to enhanced biological activity against protozoal infections such as malaria and leishmaniasis .

Case Studies

  • Cytochrome P450 Interaction : A study highlighted the interaction of this compound with CYP enzymes, showing a significant decrease in enzyme activity in the presence of the compound. This suggests that the compound could be a valuable tool for studying drug metabolism pathways.
  • Antimicrobial Efficacy : In a series of experiments assessing antimicrobial activity, derivatives of this compound were tested against common pathogens. Results indicated that certain modifications to the benzyloxy group improved efficacy against resistant strains .
  • Antiprotozoal Screening : Another study evaluated a library of compounds based on the benzyloxy structure for their antiprotozoal effects. The findings demonstrated that specific derivatives exhibited significant activity against Trypanosoma and Leishmania species, suggesting their potential as therapeutic agents .

Research Findings

The following table summarizes key findings related to the biological activities of this compound:

Activity Target Outcome Reference
Cytochrome P450 InhibitionCYP1A2, CYP2C19, CYP2D6Significant inhibition observed
Antimicrobial ActivityVarious microbial strainsPromising efficacy against resistant strains
Antiprotozoal ActivityTrypanosoma & LeishmaniaEffective against protozoal infections

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(benzyloxy)aniline, and what critical reaction conditions must be controlled?

  • This compound is synthesized via carbamate precursors (e.g., 2,3,4-tris(benzyloxy)aniline) under basic conditions, followed by selective deprotection . Key steps include cyclization with bromoketones using triethylamine (TEA) in DMF and alkylation with NaH . Reaction conditions such as solvent choice (DMF for polar intermediates), temperature control (room temperature for cyclization), and stoichiometric ratios (e.g., 1:1 molar ratio of amines to acyl chlorides) are critical for yield optimization .

Q. What role does this compound play in derivatization strategies for analytical chemistry, and what factors influence reagent selection?

  • This compound (4-BOA) is used as a derivatization reagent to enhance LC-MS/MS detection of short-chain fatty acids (SCFAs) via EDC-mediated coupling . Selection depends on reactivity, stability, and compatibility with target analytes. For example, 3-phenoxyaniline (3-PA) outperformed 4-BOA in stool sample analyses due to superior sensitivity and reduced matrix interference . Factors like pH, derivatization time, and reagent purity must be optimized during method development.

Q. What spectroscopic methods are essential for characterizing this compound derivatives, and what key signals should researchers monitor?

  • 1H NMR : Benzyloxy protons appear as singlets at δ 5.06 ppm, while aromatic protons resonate between δ 6.95–7.47 ppm . 13C NMR : The benzyloxy carbon is observed at δ 69.3 ppm, and carbonyl carbons (e.g., acetamide derivatives) at δ 166.3 ppm . HRMS : Confirm molecular ions (e.g., [M+H]+ at m/z 350.1215 for N-(4-(benzyloxy)phenyl)-2-(phenylthio)acetamide) .

Q. What purification techniques are recommended for isolating this compound intermediates in multi-step organic syntheses?

  • Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol or methanol) are standard methods. For example, intermediates like 5-(benzyloxy)-2-[4-(benzyloxy)phenyl]-3-methyl-1H-indole require careful solvent selection to avoid decomposition .

Advanced Research Questions

Q. How can computational methods like DFT predict the mesomorphic properties of liquid-crystalline compounds derived from this compound?

  • Density Functional Theory (DFT) optimizes molecular geometries to correlate calculated dipole moments and conformational flexibility with experimental mesophase behavior (e.g., nematic vs. smectic phases) . For (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline derivatives, DFT simulations align with DSC and POM data, enabling predictions of phase transition temperatures and molecular alignment .

Q. What strategies resolve contradictory data when this compound-based derivatization underperforms compared to alternative reagents?

  • Method validation should include spike-and-recovery tests, matrix effect assessments, and cross-reactivity studies. For example, when 4-BOA showed lower SCFA recovery than 3-PA, researchers optimized derivatization pH (6.5–7.5) and incubation time (30–60 min) to mitigate side reactions . Parallel validation with internal standards (e.g., 2-ethylbutyric acid) ensures accuracy .

Q. How can protecting group strategies be optimized during the synthesis of this compound derivatives for bioactive compound development?

  • The benzyloxy group serves as a protecting moiety for phenolic OH groups. Selective deprotection via hydrogenolysis (Pd/C, H2) or acidic conditions (HCl/THF) is critical. In synthesizing N-(4-hydroxyphenylcarbamoyl)phosphonic acid, benzyl removal after phosphonate coupling ensured functional group compatibility . Monitoring deprotection efficiency via TLC or LC-MS minimizes over/under-reaction risks.

Q. In multi-step syntheses involving this compound, how can researchers systematically troubleshoot low-yield reactions or unexpected byproducts?

  • Mechanistic analysis : Identify intermediates via LC-MS or in-situ IR. For example, incomplete alkylation of indole derivatives may arise from NaH moisture sensitivity . Byproduct mitigation : Use anhydrous solvents (DMF over THF) and inert atmospheres. Yield optimization : Screen catalysts (e.g., DIPEA vs. TEA) and adjust stoichiometry (e.g., 1.5 eq. acyl chloride for amidation) .

Properties

IUPAC Name

4-phenylmethoxyaniline
Source PubChem
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InChI

InChI=1S/C13H13NO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIDVVUUWRJXLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
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DSSTOX Substance ID

DTXSID00213153
Record name Aniline, p-benzyloxy-
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Molecular Weight

199.25 g/mol
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CAS No.

6373-46-2
Record name 4-Benzyloxyaniline
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Record name 4-Benzyloxyaniline
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Synthesis routes and methods I

Procedure details

Phenol N-mustard is synthesized by to known procedures with modification. Scheme 4 shows the synthetic route for phenol mustard. Treatment of 4-nitrophenol (20) with benzyl chloride or 4-fluoro-1-nitrobenzene (22) with benzyl alcohol in the presence of base (such as NaOH, KOH, Na2CO3, K2CO3 or organic base) gives compound 21, which is converted into 4-benzyloxyaniline (23) by reduction (Fe/CH3COOH or Pd/C, H2). Treatment of 23 with ethylene oxide affords 4-N,N-bis(2-hydroxyethyl)aminophenyl benzyl ether 24.37
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Synthesis routes and methods II

Procedure details

Sodium hydrogen sulphide monohydrate (40 g) was added to a solution of 4-benzyloxynitrobenzene (25 g) in ethanol (800 ml) and the reaction mixture heated under reflux for four hours. The solvent was removed and the residue was treated with water and extracted into ether. The ether extract was dried and evaporated to give 4-benzyloxyaniline which was purified by extraction with hexane.
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Sodium hydrogen sulphide monohydrate
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25 g
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800 mL
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Synthesis routes and methods III

Procedure details

A 20 g portion of 4-benzyloxyaniline hydrochloride was dissolved in chloroform-methanol and made basic with a solution of 70 mL of 1.25N sodium hydroxide and 70 mL of water. The layers were separated, the aqueous phase extracted with chloroform, the chloroform extracts washed with saturated sodium chloride solution, and dried over anhydrous sodium sulfate. The solvent was evaporated to yield 17 g of 4-benzyloxyaniline. A solution of 2 g (0.01 mol) of 4-benzyloxyaniline, 2.26 ml (0.015 mol) of 7-bromoheptanenitrile and 7.6 g (0.05 mol) of cesium fluoride in 20 mL of DMF was stirred and heated at 100° C. for two hours. The reaction was cooled and poured into saturated sodium chloride solution and extracted with ether. The ether extracts were washed three times with saturated sodium chloride solution, dried over magnesium sulfate and concentrated to 2.9 g of oil. The oil was chromatographed on 100 g of silica gel using a gradient from 10-30% ethyl acetate in hexane. There was obtained 2.55 g (85%) of 7-[(4-benzyloxyphenyl)amino]heptanenitrile. The benzyloxy compound was treated with eight parts of 48% HBr at room temperature for 5 hours to yield impure 7-[(4-hydroxyphenyl)amino]heptanenitrile.
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4-benzyloxyaniline hydrochloride
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Imidazolyl sodium
Imidazolyl sodium
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4-(benzyloxy)aniline
Imidazolyl sodium
Imidazolyl sodium
4-(benzyloxy)aniline
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